![molecular formula C18H13N3O2 B2933078 (2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide CAS No. 1356815-81-0](/img/structure/B2933078.png)
(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like mass spectrometry and infrared spectroscopy can be used .Aplicaciones Científicas De Investigación
Optical Properties and Molecular Interactions
(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide and its derivatives have been studied for their optical properties, influenced by distinct stacking modes and molecular interactions. Qing‐bao Song et al. (2015) explored the mechanofluorochromic properties of similar 3-aryl-2-cyano acrylamide derivatives, noting variations in emission peaks and quantum yields due to different crystal phases and molecular interactions, as demonstrated by X-ray crystallography and fluorescence lifetime experiments (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Research by Ahmed Abu-Rayyan et al. (2022) indicates that certain acrylamide derivatives, related to the compound , are effective corrosion inhibitors for copper. Their study utilized chemical and electrochemical methods to demonstrate the efficiency of these compounds in protecting copper in nitric acid solutions, supported by Fourier-transform infrared spectroscopy and other spectral analyses (Ahmed Abu-Rayyan et al., 2022).
Crystal Packing and Hydrogen Bonding
The compound's structural relatives have been analyzed for their crystal packing and hydrogen bonding characteristics. Zhenfeng Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, observing unique N⋯π and O⋯π interactions and C–H⋯N hydrogen bonds, which significantly influence their molecular arrangement and stability (Zhenfeng Zhang et al., 2011).
Potential in Polymer Science
This compound derivatives show promise in polymer science. For instance, soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups have been synthesized and shown to form heat-resistant materials, as reported by Guipeng Yu et al. (2009). These materials exhibit good solubility and thermal stability, making them suitable for high-performance polymeric applications (Guipeng Yu et al., 2009).
Analytical Applications
The compound and its analogs have been used in analytical studies. For example, G. De Paoli et al. (2013) characterized related arylcyclohexylamines using various spectrometric techniques, demonstrating the versatility of these compounds in analytical chemistry (G. De Paoli et al., 2013).
Mecanismo De Acción
Target of Action
The compound’s primary targets are the Cytochrome b-c1 complex subunits in humans . These subunits play a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
The compound interacts with its targets by binding to the cytochrome b-c1 complex subunits . This interaction can potentially alter the function of these subunits, affecting the electron transport chain and, consequently, cellular respiration .
Biochemical Pathways
The affected pathway is the electron transport chain , which is part of the larger process of oxidative phosphorylation. The downstream effects of this interaction could include changes in ATP production, as the electron transport chain is responsible for the majority of ATP generation in eukaryotic cells .
Pharmacokinetics
The compound’s molecular weight (22722) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given its targets, it is likely that the compound could affect cellular respiration and energy production .
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[3-[(2-cyanophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c19-10-14-5-1-2-6-15(14)12-23-17-7-3-4-13(9-17)8-16(11-20)18(21)22/h1-9H,12H2,(H2,21,22)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVUBYWUVQQDIC-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)

![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)
![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

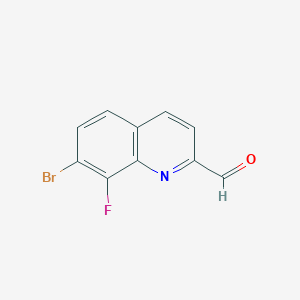
![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)
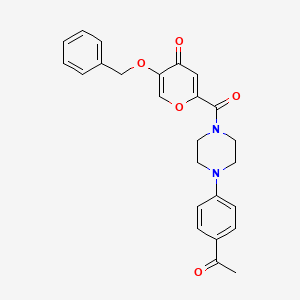
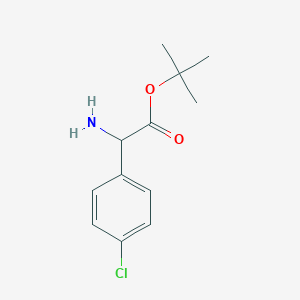
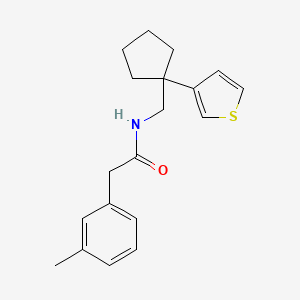
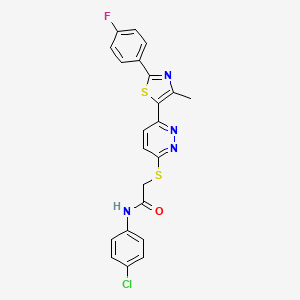
![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
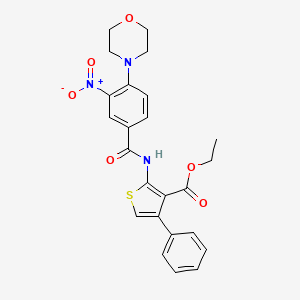
![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)
